Ac-WEHD-CHO
Overview
Description
It is primarily known for its role as a reversible, cell-permeable inhibitor of caspase-1, caspase-4, caspase-5, and caspase-14 . Caspases are a family of cysteine proteases involved in apoptosis and inflammation, making Ac-WEHD-CHO a valuable tool in studying these biological processes.
Mechanism of Action
Target of Action
Ac-WEHD-CHO is a peptide-based inhibitor that primarily targets the caspase family of cysteine proteases . Specifically, it inhibits caspase-1, -4, -5, and -14 . Caspases play a central role in inflammation and mammalian apoptosis .
Mode of Action
This compound interacts with its targets (caspases) by forming favorable hydrophobic interactions in two separate hydrophobic regions of the binding site . The side chains of P4 Ile and Tyr form hydrophobic interactions with caspase-3 residues Trp206 and Trp214 within a non-polar pocket of the S4 subsite . These interactions of hydrophobic P4 residues are distinct from those for polar P4 Asp, which indicates the adaptability of caspase-3 for binding diverse P4 residues .
Biochemical Pathways
The caspase family of cysteine proteases, which includes 11 homologues of human origin, are important mediators of both inflammation, where they are involved in the production of several inflammatory cytokines, and apoptosis, where they participate in signaling and effector pathways . This compound, as an inhibitor of certain caspases, can affect these biochemical pathways.
Pharmacokinetics
It is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of caspases by this compound can prevent the release of certain inflammatory cytokines and interfere with apoptosis . This can have various molecular and cellular effects, depending on the specific context and the cells involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound in a cool, dry place, protected from light .
Biochemical Analysis
Biochemical Properties
Ac-WEHD-CHO is known to inhibit caspase-1, -4, -5, and -14 . It is a reversible, cell-permeable inhibitor of these caspases . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of caspases plays a key role in these cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms an additional ion pair interaction with caspase-7 when compared to Ac-YVAD-Cho, explaining its better potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WEHD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, tryptophan (Trp), is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamic acid (Glu), is coupled to the growing chain. This process is repeated for histidine (His) and aspartic acid (Asp).
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Aldehyde Formation: The terminal aspartic acid is converted to an aldehyde group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-WEHD-CHO primarily undergoes reactions typical of peptide aldehydes:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group to form imines or hydrazones.
Major Products
Oxidation: N-Acetyl-Trp-Glu-His-Asp-COOH
Reduction: N-Acetyl-Trp-Glu-His-Asp-CH₂OH
Substitution: N-Acetyl-Trp-Glu-His-Asp-R (where R is the nucleophile)
Scientific Research Applications
Ac-WEHD-CHO is widely used in scientific research due to its ability to inhibit specific caspases. Its applications include:
Chemistry: Studying the specificity and activity of caspases.
Biology: Investigating the role of caspases in apoptosis and inflammation.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Developing assays for drug screening and validation
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-CHO: Another tetrapeptide aldehyde inhibitor with a different recognition sequence (Tyr-Val-Ala-Asp). It is less potent than Ac-WEHD-CHO.
Ac-DEVD-CHO: Inhibits caspase-3 and caspase-7, used in apoptosis studies.
Uniqueness
This compound is unique due to its high specificity and potency for caspase-1, caspase-4, caspase-5, and caspase-14. Its optimal recognition sequence (Trp-Glu-His-Asp) differs from other inhibitors, making it a valuable tool for studying specific caspase-mediated processes .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZYUXBVDPGGGX-QGQQZZQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Ac-WEHD-CHO in inhibiting caspases?
A1: this compound acts as a reversible inhibitor of caspases. While not explicitly stated in the provided abstracts, peptide aldehydes like this compound are known to interact with the catalytic cysteine residue within the active site of caspases. This interaction is thought to form a reversible hemiacetal or thiohemiacetal adduct, blocking the enzyme's ability to cleave its natural substrates [].
Q2: Have there been any studies investigating the structural basis for this compound's interaction with caspases?
A3: While the provided abstracts don't directly address this compound's structural interactions, research using similar peptide analogs has provided insights. For instance, studies using Ac-DEVD-CHO, a close analog, have shown that the Asp residue at the P4 position plays a significant role in binding to the S4 pocket of caspases like caspase-7 []. This suggests that the Trp residue (W) at the P4 position of this compound might also significantly influence its binding affinity and selectivity for different caspases.
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